molecular formula C16H14ClF3N2O2S2 B2958750 (E)-5-(((2-chloro-5-(trifluoromethyl)phenyl)amino)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 881570-31-6

(E)-5-(((2-chloro-5-(trifluoromethyl)phenyl)amino)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No. B2958750
CAS RN: 881570-31-6
M. Wt: 422.87
InChI Key: KRHHIVVHIGXCFT-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(((2-chloro-5-(trifluoromethyl)phenyl)amino)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H14ClF3N2O2S2 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

  • Anticancer Activity : A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against a mouse tumor model. The compounds significantly reduced tumor volume and cell number, prolonging the lifespan of tumor-bearing mice and showing strong antiangiogenic effects (Chandrappa et al., 2010).
  • Synthesis and Molecular Docking for Anticancer Activity : Madhusudhanrao and Manikala (2020) synthesized novel (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues, demonstrating their potential as anticancer agents through molecular docking studies and in vitro screening against various cancer cell lines (Madhusudhanrao & Manikala, 2020).

Antimicrobial Activity

  • Pyrazole Nucleus Containing Derivatives : B'Bhatt and Sharma (2017) synthesized pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives and evaluated their in vitro antibacterial activity against various bacterial strains, showing significant antimicrobial properties (B'Bhatt & Sharma, 2017).

Synthesis and Characterization

  • Microwave-assisted Synthesis : Kamila and Biehl (2012) explored microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, potentially useful as GSK-3 inhibitors (Kamila & Biehl, 2012).

HIV-1 Fusion Inhibitors

  • Design and Synthesis Targeting gp41 : Jiang et al. (2011) designed and synthesized thiazolidin-4-ones as HIV-1 entry inhibitors, targeting gp41. These compounds effectively inhibited HIV-1 infection and blocked HIV-1 mediated cell-cell fusion (Jiang et al., 2011).

Antitrypanosomal and Anticancer Activity

  • Novel Derivatives with Dual Activity : Holota et al. (2019) synthesized novel derivatives exhibiting both trypanocidal and anticancer activities, identifying compounds with significant selectivity indices and potency against human tumor cell lines (Holota et al., 2019).

properties

IUPAC Name

5-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxy-3-(oxolan-2-ylmethyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2S2/c17-11-4-3-9(16(18,19)20)6-12(11)21-7-13-14(23)22(15(25)26-13)8-10-2-1-5-24-10/h3-4,6-7,10,23H,1-2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPXIJYAWKDKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=C(SC2=S)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(((2-chloro-5-(trifluoromethyl)phenyl)amino)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

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